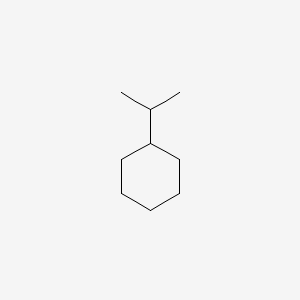

Isopropylcyclohexane

描述

Overview of Cycloalkane Chemistry and Conformations

Cycloalkanes are saturated hydrocarbons containing one or more rings of carbon atoms. libretexts.org Their chemistry is profoundly influenced by their cyclic nature, which can introduce various forms of strain, including angle strain, torsional strain, and steric strain. libretexts.org To alleviate these strains, cycloalkanes larger than cyclopropane (B1198618) adopt non-planar, or "puckered," conformations. libretexts.orgbritannica.com Cyclohexane (B81311), in particular, is the most studied and one of the most stable cycloalkanes due to its ability to adopt a chair conformation that is virtually free of angle and torsional strain. britannica.compressbooks.pub

Fundamental Principles of Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. longdom.org For cyclohexane, the most stable arrangement is the "chair" conformation, where all carbon-carbon bond angles are approximately 109.5°, minimizing angle strain, and all hydrogen atoms on adjacent carbons are staggered, minimizing torsional strain. pressbooks.pubutexas.edu

The chair conformation of cyclohexane features two distinct types of hydrogen positions: axial and equatorial. utexas.edu Axial bonds are perpendicular to the general plane of the ring, while equatorial bonds point outwards from the "equator" of the ring. utexas.edu Through a process called a "ring flip," these positions rapidly interconvert. pressbooks.pub This dynamic equilibrium is a central concept in the conformational analysis of cyclohexane and its derivatives. pressbooks.pub Other, less stable conformations of cyclohexane include the "boat," "twist-boat," and "half-chair" forms. britannica.comutexas.edu The boat conformation, for instance, is destabilized by torsional strain from eclipsed bonds and steric hindrance between the "flagpole" hydrogens. britannica.compressbooks.pub

Steric Effects and A-Values in Cyclohexane Systems

When a substituent, such as an isopropyl group, replaces a hydrogen atom on the cyclohexane ring, it can occupy either an axial or an equatorial position. The preference for one position over the other is dictated by steric effects. msu.edu Substituents in the axial position experience steric hindrance from the other two axial atoms on the same side of the ring, an interaction known as a 1,3-diaxial interaction. chemistrysteps.comopenochem.org These interactions are a form of steric strain and destabilize the conformation. chemistrysteps.com Consequently, substituted cyclohexanes generally prefer a conformation where the substituent occupies the less sterically hindered equatorial position. utexas.edu

The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position and reflects the greater steric bulk of the substituent. wikipedia.org For example, the tert-butyl group has a very high A-value, meaning it strongly disfavors the axial position. wikipedia.org A-values are additive and can be used to predict the most stable conformation of di- and polysubstituted cyclohexanes. masterorganicchemistry.com

Interactive Data Table: A-Values for Common Substituents

| Substituent | A-Value (kcal/mol) |

| -CH3 (Methyl) | 1.70 |

| -CH2CH3 (Ethyl) | 1.75 |

| -CH(CH3)2 (Isopropyl) | 2.15 |

| -C(CH3)3 (tert-Butyl) | ~5.0 |

| -OH (Hydroxy) | 0.87 |

| -Br (Bromo) | 0.43 |

This table illustrates the relative steric bulk of different substituents. A higher A-value signifies a greater energetic penalty for the substituent to be in the axial position.

Historical Context of Isopropylcyclohexane Research

The study of this compound is interwoven with the broader history of stereochemistry and the development of analytical techniques to probe molecular structure and dynamics.

Early Investigations into Alkylcyclohexane Stereochemistry

The foundations of stereochemistry were laid in the 19th century with the work of scientists like Jean-Baptiste Biot, who discovered optical activity, and Louis Pasteur, who proposed that this was due to molecular asymmetry. taylorfrancis.comreagent.co.uk In 1874, Jacobus Henricus van 't Hoff and Joseph Le Bel independently proposed the tetrahedral arrangement of atoms around a carbon atom, providing a three-dimensional understanding of organic molecules. taylorfrancis.comreagent.co.ukwikipedia.org This was a crucial step towards understanding the stereochemistry of cyclic compounds like alkylcyclohexanes. Early research focused on the existence of stereoisomers in disubstituted cycloalkanes, designated by the prefixes cis and trans to describe the relative orientation of the substituents. libretexts.org

Evolution of Computational and Experimental Methodologies for Cyclohexane Studies

The 20th century saw the development of powerful experimental and computational tools that revolutionized the study of cyclohexane conformations. Spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and microwave spectroscopy, along with X-ray and electron diffraction, provided experimental evidence for the chair conformation and allowed for the determination of the structures of cycloalkanes. britannica.com The work of Derek Barton in the mid-20th century was particularly influential, as he demonstrated how conformational effects influence chemical reactivity, a concept for which he shared the Nobel Prize in Chemistry in 1969. britannica.comlongdom.org

More recently, the advent of computational chemistry has enabled detailed theoretical investigations of cyclohexane derivatives. sapub.orgsapub.org Molecular modeling and ab initio calculations allow for the prediction of the most stable conformations and the calculation of conformational equilibria, providing insights that complement experimental findings. sapub.orgacs.org These computational methods have become indispensable in understanding the subtle interplay of steric and electronic effects that govern the behavior of molecules like this compound. sapub.orgsemanticscholar.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

propan-2-ylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-8(2)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWESVXSMPKAFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Record name | ISOPROPYL CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061012 | |

| Record name | Cyclohexane, (1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropyl cyclohexane is a colorless liquid. (USCG, 1999), Colorless liquid; [CAMEO], Liquid | |

| Record name | ISOPROPYL CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopropylcyclohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

310 °F at 760 mmHg (USCG, 1999), 154.00 to 155.00 °C. @ 760.00 mm Hg | |

| Record name | ISOPROPYL CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropylcyclohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

96 °F (USCG, 1999) | |

| Record name | ISOPROPYL CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.8023 at 68 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | ISOPROPYL CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

4.8 [mmHg] | |

| Record name | Isopropylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

696-29-7 | |

| Record name | ISOPROPYL CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPROPYLCYCLOHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, (1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, (1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isopropylcyclohexane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S52JAD8P7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopropylcyclohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-129 °F (USCG, 1999), -89.8 °C | |

| Record name | ISOPROPYL CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropylcyclohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for Isopropylcyclohexane and Its Derivatives

Catalytic Hydrogenation Routes to Isopropylcyclohexane

Homogeneous Catalysis in Stereoselective Synthesis

While the direct hydrogenation of unsubstituted cumene (B47948) to achiral this compound does not require stereocontrol, homogeneous catalysts are paramount in the stereoselective synthesis of substituted this compound derivatives. Chiral rhodium and ruthenium complexes bearing phosphine (B1218219) ligands have demonstrated high efficacy in the asymmetric hydrogenation of prochiral substituted cumene derivatives. These catalysts create a chiral environment around the metal center, influencing the facial selectivity of hydrogen addition to the aromatic ring and enabling the synthesis of enantiomerically enriched products. The choice of chiral ligand is crucial in determining the enantioselectivity of the reaction.

Heterogeneous Catalysis and Reaction Optimization

For the bulk synthesis of this compound, heterogeneous catalysts are favored due to their ease of separation and recyclability. Supported noble metal catalysts, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and ruthenium on carbon (Ru/C), are commonly employed. The hydrogenation of cumene hydroperoxide, an intermediate in the cumene process for phenol (B47542) and acetone (B3395972) production, has been studied using Pd/C catalysts. bohrium.com While this reaction primarily yields other products, it highlights the activity of palladium catalysts in hydrogenating cumene-related structures.

A patented method for preparing p-isopropylcyclohexanol involves the catalytic hydrogenation of p-isopropylphenol using a 5% Ru/C catalyst. bohrium.com This process, carried out in a solvent such as ethanol (B145695) or isopropanol (B130326) at temperatures between 50-150°C and pressures of 2-4 MPa, demonstrates the utility of ruthenium catalysts for the hydrogenation of substituted isopropylbenzene rings. bohrium.com The reaction conditions are optimized to ensure high conversion of the starting material and high selectivity towards the desired cyclohexanol (B46403) derivative.

Table 1: Heterogeneous Catalytic Hydrogenation of p-Isopropylphenol bohrium.com

| Catalyst | Substrate | Product | Temperature (°C) | Pressure (MPa) | Solvent |

| 5% Ru/C | p-Isopropylphenol | p-Isopropylcyclohexanol | 100 | 4.0 | Tetrahydrofuran |

| 5% Ru/C | p-Isopropylphenol | p-Isopropylcyclohexanol | 100 | 4.5 | Isopropanol |

Stereoselective Synthesis of this compound Derivatives

The synthesis of specific stereoisomers of substituted isopropylcyclohexanes is of great interest for applications in pharmaceuticals and liquid crystals. This requires precise control over the spatial arrangement of substituents on the cyclohexane (B81311) ring.

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically pure or enriched this compound derivatives. nih.gov This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. Asymmetric hydrogenation of prochiral isopropyl-substituted cyclohexene (B86901) precursors using chiral transition metal catalysts is a powerful approach. The catalyst, typically a rhodium or iridium complex with a chiral phosphine ligand, facilitates the addition of hydrogen across the double bond with high facial selectivity, leading to the formation of a specific enantiomer.

Chiral Auxiliaries and Ligand Design in Cyclohexane Derivatization

Chiral auxiliaries are temporarily attached to a substrate to direct a subsequent stereoselective transformation. wikipedia.orgsigmaaldrich.comresearchgate.net In the context of this compound derivatives, a chiral auxiliary can be appended to an isopropyl-substituted cyclohexane precursor to control the diastereoselectivity of a reaction, such as alkylation or a cycloaddition. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product. Evans oxazolidinones and pseudoephedrine-based auxiliaries are examples of commonly used chiral auxiliaries that have been successfully employed in the stereoselective synthesis of various carbocyclic systems. wikipedia.org

The design of chiral ligands is central to the success of asymmetric catalysis. nih.govrsc.org For the synthesis of chiral this compound derivatives, ligands are designed to create a well-defined chiral pocket around the metal center. This steric and electronic environment forces the substrate to bind in a specific orientation, leading to a highly enantioselective transformation. Chiral phosphine ligands, such as those based on the BINAP scaffold, have been extensively used in rhodium- and ruthenium-catalyzed asymmetric hydrogenations. nih.gov The tunability of the ligand's structure allows for the optimization of enantioselectivity for a specific substrate.

Novel Synthetic Transformations Involving this compound

Beyond its synthesis, the this compound scaffold can be subjected to various chemical transformations to introduce new functionalities.

Recent advancements in C-H functionalization offer a powerful tool for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, bypassing the need for pre-functionalized substrates. nih.govyoutube.comresearchgate.net While specific applications to this compound are still emerging, transition metal-catalyzed C-H activation holds promise for the selective functionalization of the cyclohexane ring.

Free-radical bromination of 1-isopropyl-4-methylcyclohexane has been reported, demonstrating a method for introducing a halogen atom onto the cyclohexane ring. stackexchange.comechemi.com This reaction proceeds via a radical chain mechanism and can lead to a mixture of stereoisomers. The selectivity of the bromination is influenced by the stability of the radical intermediate.

Furthermore, biocatalytic transformations offer an environmentally benign approach to the functionalization of alkanes. Enzymes, such as cytochrome P450 monooxygenases, are capable of hydroxylating unactivated C-H bonds with high regio- and stereoselectivity. nih.gov The biocatalytic hydroxylation of cyclohexane has been demonstrated, and by analogy, this approach could be extended to this compound to produce chiral isopropylcyclohexanols. au.dknih.gov

Functionalization of the Cyclohexane Ring

The direct functionalization of the saturated cyclohexane ring in this compound and its derivatives is a formidable task due to the high bond dissociation energy of aliphatic C-H bonds. Research has centered on the development of powerful catalysts that can selectively activate these inert bonds, enabling the introduction of functional groups such as hydroxyl or halogen moieties.

One of the most promising approaches is the catalytic C(sp³)–H oxidation. This method allows for the direct conversion of a C-H bond to a C-O bond, typically yielding an alcohol, which can then be further transformed. The primary challenge in the functionalization of substituted cyclohexanes like this compound is achieving site-selectivity—differentiating between the various methylene (B1212753) (CH₂) and methine (CH) positions on the ring. nih.govresearchgate.net

Recent studies have introduced supramolecular catalysts designed to control the position of oxidation. For instance, a manganese-based catalyst, Mn(mcp)-RS₂, has been shown to direct the oxidation of trans-p-menthane, a molecule structurally similar to this compound (as it is 1-isopropyl-4-methylcyclohexane), to the C4 position with notable selectivity. This selectivity is attributed to the catalyst's structure, which preferentially binds and orients the substrate for oxidation at a specific site, overcoming the intrinsic reactivity of other C-H bonds. ethz.ch In the case of trans-p-menthane, this catalyst achieved 49% selectivity for the sterically hindered C4 position, a significant improvement over unmodified catalysts which showed only 4% selectivity for the same site. ethz.ch

| Catalyst | Selectivity for C4 Position (%) |

|---|---|

| Standard Mn Catalyst | 4 |

| Supramolecular Mn(mcp)-RS₂ | 49 |

Another key method for functionalizing the cyclohexane ring is radical halogenation. Radical bromination, for example, shows a strong preference for abstracting a hydrogen atom from the most substituted carbon to form the most stable radical intermediate. chemistrysteps.com In a molecule like 1-isopropyl-4-methylcyclohexane, this regioselectivity directs the bromination to the tertiary carbons (C1 and C4). stackexchange.com The subsequent attack by bromine can lead to different diastereomeric products depending on the face of the intermediate radical from which the attack occurs. stackexchange.com

Regioselective and Diastereoselective Reactions

Controlling the three-dimensional arrangement of atoms is a cornerstone of modern organic synthesis. For derivatives of this compound, achieving regioselectivity (control over which constitutional isomer is formed) and diastereoselectivity (control over the formation of stereoisomers that are not mirror images) is critical for synthesizing specific target molecules. researchgate.net

A prominent example of a highly diastereoselective reaction is the catalytic reduction of substituted cyclohexanones. The reduction of 2-isopropylcyclohexanone (B93567) to 2-isopropylcyclohexanol (B1266409) can produce four possible stereoisomers. However, by using specific catalysts, such as certain ruthenium-based Noyori-type hydrogenation catalysts, this reaction can be controlled to yield predominantly one diastereomer. nih.gov The diastereoselectivity arises from the catalyst's chiral environment, which favors one transition state over the others. In one early report, the reduction of 2-isopropylcyclohexanone using a specific chiral catalyst achieved a diastereomeric ratio (dr) of 99.8:0.2. nih.gov This high level of control is rationalized by the steric interactions between the catalyst and the isopropyl group on the cyclohexane ring in the transition state. The catalyst preferentially approaches from the face that places the bulky isopropyl group in a more stable pseudo-equatorial position, leading to the major product. nih.gov

| Parameter | Value |

|---|---|

| Enantiomeric Excess (ee) | 93% |

| Diastereomeric Ratio (dr) | 99.8:0.2 |

Alkylation of enolates derived from isopropylcyclohexanone is another reaction where stereocontrol is crucial. The formation of the enolate can be directed to one side of the carbonyl group (regioselectivity), and the subsequent addition of an electrophile (like an alkyl halide) can be controlled to occur from a specific face of the planar enolate (diastereoselectivity). The stereochemical outcome is often dictated by kinetic control, where the major product is formed via the lowest energy transition state. ubc.ca For conformationally rigid cyclohexanone (B45756) enolates, alkylation tends to occur via an axial attack, as this pathway allows the ring to move towards a more stable chair-like conformation in the transition state. ubc.ca

Epoxidation of unsaturated derivatives, such as isopropylcyclohexene, also demonstrates diastereoselectivity. The directing effect of nearby functional groups, particularly allylic alcohols, can influence which face of the double bond is oxidized. The hydroxyl group can coordinate to the epoxidation reagent (like a peroxy acid), delivering it to the syn (same) face of the double bond, resulting in the formation of a cis-epoxy alcohol with high selectivity. rsc.org

Spectroscopic and Computational Elucidation of Isopropylcyclohexane Molecular Structure and Dynamics

Computational Chemistry Approaches to Conformational Equilibria

Computational chemistry plays a pivotal role in understanding the nuanced conformational preferences and dynamic behavior of molecules like isopropylcyclohexane. By employing various theoretical methods, researchers can predict and rationalize experimental observations, providing deeper insights into the energetic landscape that governs molecular shape and interconversion.

Quantum Chemical Calculations and Transition-State Theory

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and post-Hartree-Fock methods such as MP2 and QCISD, are instrumental in determining the relative energies of different conformers of this compound. These calculations aim to accurately model the electronic structure and bonding, thereby predicting the subtle energy differences that dictate conformational equilibria.

Studies have evaluated the performance of various computational methods for conformational analysis of cyclohexane (B81311) derivatives. For instance, while B3LYP calculations have been used, they sometimes overestimate energy differences, whereas MP2 calculations may underestimate them. Methods that incorporate dispersion corrections, such as M06-2X or B2PLYP-D, have shown improved agreement with experimental data or higher-level theoretical benchmarks for similar systems, suggesting their utility in accurately capturing the balance between attractive dispersion forces and repulsive steric interactions that are crucial for conformational stability ( acs.org, rsc.org, psu.edu, rsc.org).

The interconversion between the chair conformations of cyclohexane derivatives, including this compound, occurs via transition states that typically involve half-chair or twist-boat geometries ( masterorganicchemistry.com, ic.ac.uk, researchgate.net). While specific transition-state calculations for this compound's chair-chair flip are not extensively detailed in the provided literature, the principles of transition-state theory are fundamental to understanding the kinetics of these conformational changes. Quantum chemical methods are employed to map these energy barriers, providing activation energies for the conformational interconversions.

Molecular Dynamics Simulations for Structural and Dynamic Properties

Molecular Dynamics (MD) simulations offer a powerful approach to investigate the dynamic behavior of molecules over time. These simulations model the movement of atoms and molecules by integrating Newton's equations of motion, allowing researchers to observe conformational changes, molecular reorientations, and internal rotations in a dynamic context ( researchgate.net, rsc.org).

MD simulations have been applied to study the dynamics of various organic molecules, including this compound, to understand internal rotations and other dynamic processes ( researchgate.net, rsc.org). These simulations can provide insights into how molecules behave in condensed phases and can help in reproducing structural and dynamic aspects. However, it is crucial to note that the quantitative accuracy of MD simulations is highly dependent on the quality of the force fields used. Therefore, results from MD simulations are often best interpreted in conjunction with experimental data, as they can sometimes underestimate atomic displacement parameters or require careful validation ( researchgate.net, rsc.org).

Analysis of Conformational Enthalpies, Entropies, and Free Energies

The thermodynamic parameters governing the conformational equilibrium of this compound have been extensively studied using a combination of low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods ( acs.org, nih.gov, scielo.org.mx, rsc.org). These studies aim to quantify the preference of the isopropyl group for either the axial or equatorial position on the cyclohexane ring.

Table 1: Thermodynamic Parameters for this compound Conformational Equilibrium

| Parameter | Value (kcal/mol or eu) | Temperature (K) | Reference |

| Conformational Enthalpy (ΔH°) | 1.40 ± 0.15 | 157 | acs.org, nih.gov |

| Conformational Entropy (ΔS°) | 3.5 ± 0.9 | N/A | acs.org, nih.gov |

| Conformational Free Energy (-ΔG°) | ~0.85 | 157 | Calculated from acs.org, nih.gov |

| Conformational Free Energy (-ΔG°) | ~0.36 | 298 | Calculated from acs.org, nih.gov |

Note: -ΔG° values are calculated based on the provided ΔH° and ΔS° at the respective temperatures.

Compound Mentioned:

this compound

Reaction Mechanisms and Kinetics of Isopropylcyclohexane Transformations

Thermal Decomposition and Pyrolysis Mechanisms

The thermal decomposition, or pyrolysis, of isopropylcyclohexane involves the breakdown of the molecule at elevated temperatures. This process proceeds through a radical chain mechanism, initiated by the cleavage of the weakest chemical bonds. The primary initiation step is the scission of the carbon-carbon bond between the cyclohexane (B81311) ring and the isopropyl group, due to its relatively lower bond energy compared to the C-C bonds within the ring or the C-H bonds. nist.gov

Following initiation, a cascade of radical reactions occurs, including hydrogen abstraction and β-scission. Hydrogen abstraction from the parent this compound molecule by initiating radicals propagates the chain reaction, forming various isopropylcyclohexyl radicals. These radicals can then undergo further decomposition. For instance, the pyrolysis of related alkylcyclohexanes like n-propylcyclohexane and n-butylcyclohexane shows that fuel radicals decompose into smaller species, including cyclic olefins. researchgate.netresearchgate.net

Kinetic modeling is essential for predicting the behavior of fuels like this compound under combustion conditions. These models consist of a comprehensive set of elementary reactions, their rate constants, and the thermodynamic properties of the involved species. For alkylcycloalkanes, these models are crucial for developing surrogate fuels that mimic the properties of real diesel or jet fuels. researchgate.net

A kinetic model for this compound (i-PCH) pyrolysis has been developed to understand its decomposition mechanism at intermediate-to-high temperatures. Such models are validated against experimental data, such as species concentration profiles measured in flow reactors. Analysis of these models reveals that the initial decomposition pathways significantly influence the subsequent formation of intermediates and products. dntb.gov.ua For analogous compounds like n-butylcyclohexane, detailed kinetic models comprising thousands of reactions have been proposed to describe their chemistry from low to high temperatures. researchgate.net These complex models are often built upon foundational knowledge of smaller molecules like cyclohexane and incorporate specific reaction classes relevant to the alkyl substituent. llnl.gov

Table 1: Key Reaction Classes in Alkylcyclohexane Pyrolysis Models

| Reaction Class | Description | Example |

| Unimolecular Initiation | Homolytic cleavage of a C-C or C-H bond to form radicals. | i-C₃H₇-c-C₆H₁₁ → i-C₃H₇• + c-C₆H₁₁• |

| H-atom Abstraction | A radical removes a hydrogen atom from the fuel molecule. | i-PCH + H• → i-PCH• + H₂ |

| Radical Isomerization | Intramolecular hydrogen shift to form a more stable radical. | 1-isopropylcyclohexyl → 3-isopropylcyclohexyl |

| β-Scission | Cleavage of a C-C bond beta to the radical center, often leading to ring-opening or side-chain fragmentation. | Isopropylcyclohexyl radical → Propene + Cyclohexyl radical |

| Radical Recombination | Two radicals combine to form a stable molecule. | CH₃• + H• → CH₄ |

This table provides a simplified, interactive overview of major reaction types involved in the kinetic modeling of this compound decomposition.

Once formed, the stability of the resulting radicals influences subsequent reaction pathways. Tertiary radicals are more stable than secondary, which are more stable than primary radicals. masterorganicchemistry.com Therefore, hydrogen abstraction is more likely to occur at the tertiary carbon atom of the isopropyl group or the tertiary carbon on the cyclohexane ring (if applicable, as in 1-isopropylcyclohexane).

The primary radical pathways following initiation include:

Side-chain cleavage: The isopropyl radical and a cyclohexyl radical are formed.

Ring-opening: The isopropylcyclohexyl radical can undergo β-scission, leading to the opening of the cyclohexane ring and the formation of alkenyl radicals. researchgate.net

Dehydrogenation: Sequential loss of hydrogen atoms can lead to the formation of isopropylcyclohexene and, eventually, aromatic compounds like cumene (B47948) (isopropylbenzene). rsc.org

Table 2: Estimated Bond Dissociation Energies (BDE) for Related Structures

| Bond Type | Molecule | BDE (kJ/mol) |

| Primary C-H | Ethane | ~423 |

| Secondary C-H | Propane | ~411 |

| Tertiary C-H | Isobutane | ~401 |

| Ring C-C | Cyclohexane | ~381 |

| Side-chain C-C | 2,3-Dimethylbutane | ~353 |

Note: This interactive table presents typical BDE values to illustrate the relative bond strengths relevant to this compound's decomposition. Actual values for this compound may vary. Sources: nist.govopenstax.orglibretexts.org

Substitution and Elimination Reaction Mechanisms

This compound derivatives, particularly alkyl halides, undergo substitution (Sₙ2) and elimination (E2) reactions. The mechanisms of these reactions are heavily influenced by the stereochemistry of the cyclohexane ring. The chair conformation of the ring dictates the spatial arrangement of substituents, which in turn affects reaction rates and product outcomes.

The stereochemistry of Sₙ2 and E2 reactions in substituted cyclohexanes is highly specific.

Sₙ2 Reactions: These reactions proceed via a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. youtube.com This results in an inversion of configuration at the reaction center. For an Sₙ2 reaction to occur on a cyclohexane ring, the nucleophile must approach the carbon atom at an angle of 180° to the leaving group. This is most effectively achieved when the leaving group is in an axial position, as this orientation minimizes steric hindrance for the incoming nucleophile compared to an equatorial leaving group. chemistrysteps.com

E2 Reactions: The E2 mechanism is a concerted, one-step process that requires a specific geometric arrangement of the leaving group and a β-hydrogen. They must be in an anti-periplanar conformation, meaning they are in the same plane but on opposite sides of the C-C bond, with a dihedral angle of 180°. chemistrysteps.comyoutube.com In a cyclohexane chair conformation, this strict requirement is only met when both the leaving group and the β-hydrogen are in axial positions (a trans-diaxial arrangement). pressbooks.publibretexts.orgmasterorganicchemistry.com

This stereochemical requirement dictates the regioselectivity of the elimination. For example, in the E2 elimination of trans-1-chloro-2-isopropylcyclohexane, the reaction must proceed through the less stable conformation where both the chlorine and the isopropyl group are axial to allow a trans-diaxial β-hydrogen to be eliminated. wolfram.com This can lead to the formation of a less substituted alkene (Hofmann product) if the only available anti-periplanar hydrogen is on the less substituted β-carbon, overriding the usual Zaitsev's rule which predicts the formation of the more substituted alkene. pressbooks.pubwolfram.com

The rate of Sₙ2 and E2 reactions is profoundly affected by the conformational equilibrium of the cyclohexane ring and the position of its substituents. The bulky isopropyl group has a strong preference for the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions.

Consider two isomers:

Cis-isomer (e.g., cis-1-halo-4-isopropylcyclohexane): In the more stable conformation, the bulky isopropyl group is equatorial, which forces the halogen into the axial position. This molecule is already primed for E2 elimination and will react relatively quickly.

Trans-isomer (e.g., trans-1-halo-4-isopropylcyclohexane): The most stable conformation has both the isopropyl group and the halogen in equatorial positions. To react, it must flip to a much less stable diaxial conformation. Because the concentration of this reactive conformer is very low, the E2 reaction rate for the trans-isomer is significantly slower. chemistrysteps.comchemistrysteps.com

Therefore, the rate of elimination is not just dependent on the substrate itself, but on the stability of the specific conformation required for the reaction to proceed. chemistrysteps.comlibretexts.org A higher concentration of the conformer with an axial leaving group leads to a faster elimination reaction. masterorganicchemistry.com

Oxidation and Combustion Mechanisms

The process begins with initiation, typically through H-atom abstraction from the this compound molecule by small radicals like OH, forming a fuel radical. researchgate.net Due to the lower bond dissociation energy of the tertiary C-H bond, abstraction is most likely to occur at the tertiary carbon of the isopropyl group. buffalo.edu

At low to intermediate temperatures, the resulting isopropylcyclohexyl radical (R•) reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then undergo a series of reactions characteristic of low-temperature hydrocarbon combustion, including:

Intramolecular H-atom abstraction: The ROO• radical isomerizes to a hydroperoxyalkyl radical (•QOOH).

Second O₂ addition: The •QOOH radical adds another O₂ molecule, leading to chain-branching pathways that are responsible for autoignition phenomena like engine knock. llnl.gov

Formation of cyclic ethers: The •QOOH radical can also cyclize to form cyclic ethers, which are common products in the oxidation of cycloalkanes. buffalo.eduresearchgate.net

At higher temperatures, the initial fuel radicals are less likely to add O₂ and instead undergo thermal decomposition (pyrolysis) via β-scission, as described in section 4.1. This leads to the formation of smaller alkenes and radicals, which then feed into the high-temperature combustion mechanism, dominated by the H₂/O₂ and CO oxidation chemistry. researchgate.netsemanticscholar.org The combustion of alkylated cycloalkanes like this compound is a key area of research for developing accurate kinetic models for real-world fuels. researchgate.netresearchgate.net

Autoignition Delay Times and Reactivity

Following a comprehensive review of the available scientific literature, specific experimental data on the autoignition delay times of this compound could not be located. Research in the area of cycloalkane combustion has historically focused on parent compounds such as cyclohexane, and more recently on n-alkyl substituted cycloalkanes like ethylcyclohexane (B155913) and n-propylcyclohexane. While these studies provide a foundational understanding of the combustion kinetics of cyclic hydrocarbons, direct, quantitative measurements of this compound's autoignition characteristics under various temperature, pressure, and equivalence ratio conditions are not present in the surveyed literature.

The reactivity of cyclic alkanes is influenced by the nature of the alkyl substituent. For instance, studies on other alkylcyclohexanes have shown that the length and branching of the alkyl chain can affect ignition delay times. However, without specific experimental data for this compound, any discussion on its autoignition behavior would be speculative and fall outside the scope of presenting established research findings.

Low-Temperature Oxidation Pathways

Research on analogous compounds like cyclohexane has identified the formation of various oxygenated species, including cyclic ethers, ketones, and aldehydes, during low-temperature oxidation. It is plausible that similar classes of compounds would be formed from this compound, but their precise structures and formation pathways have not been experimentally verified or computationally modeled in the reviewed literature. Therefore, a detailed and scientifically accurate account of the low-temperature oxidation pathways of this compound cannot be constructed at this time.

Advanced Applications of Isopropylcyclohexane in Chemical Research

Isopropylcyclohexane in Materials Science and Polymer Chemistry

Synthesis of Novel Polymers and High-Performance Materials

The incorporation of this compound units into polymer structures can lead to materials with distinct properties, ranging from improved thermal and mechanical characteristics to novel responsive behaviors. Research efforts have explored various synthetic strategies to integrate this moiety into polymer chains, either as part of the main backbone or as pendant groups.

A notable advancement in this field is the development of thermo-responsive bottlebrush polymers based on 2-isopropyl-2-oxazoline (PiPrOx) . These polymers, termed PiPrOx-BPs, are synthesized using cascade enyne metathesis polymerization of PiPrOx-based macromonomers. The resulting bottlebrush architecture, characterized by densely packed side chains, confers unique properties compared to their linear counterparts. Research has demonstrated that PiPrOx-BPs exhibit a clear hydrophilic-hydrophobic phase transition in response to temperature changes, identified by their Lower Critical Solution Temperature (LCST). Crucially, the bottlebrush structure provides enhanced stability, leading to minimal changes in the LCST even when the molecular weight or concentration of the polymer varies significantly. This contrasts with linear PiPrOx, where the LCST is highly sensitive to these parameters. The improved reliability and sharpness of the thermal transition in PiPrOx-BPs make them highly suitable for applications requiring precise temperature control, such as in advanced sensors and sophisticated drug delivery systems nih.gov.

The comparative behavior of linear Poly(2-isopropyl-2-oxazoline) and its bottlebrush counterpart (PiPrOx-BPs) regarding their thermo-responsive properties is summarized below:

| Polymer Type | Behavior of LCST with Varying Molecular Weight/Concentration | Key Characteristic |

| Linear Poly(2-isopropyl-2-oxazoline) (PiPrOx) | Significant changes | Less reliable for applications demanding precise temperature control. |

| PiPrOx-Based Bottlebrush Polymers (PiPrOx-BPs) | Minimal changes | More reliable for applications demanding precise temperature control; enhanced stability. |

These findings highlight the potential of this compound derivatives in creating advanced polymeric materials with tunable and robust properties for specialized applications in materials science and beyond.

Environmental Fate and Behavior of Isopropylcyclohexane

Degradation Pathways in Environmental Compartments

The degradation of isopropylcyclohexane in the environment involves several processes, including biodegradation and photodegradation.

This compound is not considered readily biodegradable, meaning it does not rapidly break down under standard laboratory conditions for biodegradation testing. However, environmental adaptation and slow biodegradation are anticipated to occur in soil and water over time europa.eu. Research suggests that the primary removal mechanism from the environment is expected to be atmospheric photooxidation, followed by biodegradation europa.eu. Specific quantitative data on the rates of aerobic or anaerobic degradation of this compound in soil and water are limited in the available literature, though general principles of hydrocarbon biodegradation under these conditions are understood itrcweb.orgmdpi.comresearchgate.net.

Based on its chemical structure, this compound is expected to be stable against hydrolysis under typical environmental conditions, meaning it does not readily react with water to break down europa.eu.

In the atmosphere, this compound is susceptible to photodegradation. The estimated half-life for its degradation via reaction with hydroxyl (OH) radicals in the air is approximately 28.7 hours, assuming typical atmospheric conditions (500,000 OH radicals/cm³) europa.eu. This process is a significant removal pathway for the compound from the atmosphere. Data regarding photolytic stability or degradation in water or soil are not extensively detailed in the provided information.

Adsorption, Desorption, and Mobility in Soil

The interaction of this compound with soil particles dictates its potential for transport within terrestrial environments.

This compound exhibits a "high" sorption potential to soil and sediment organic matter, as indicated by a log Koc (organic carbon-normalized adsorption coefficient) value of 3.1 l/kg europa.eu. This suggests that the compound will preferentially bind to the organic components present in soils and sediments, thereby limiting its direct dissolution and transport in water. Consequently, its mobility in soil is expected to be relatively low, reducing the immediate risk of rapid leaching into groundwater. However, its high volatility means that partitioning to the atmosphere is a more significant environmental fate europa.eu.

Bioaccumulation Potential and Biotransformation

The potential for this compound to accumulate in living organisms and the ways it is transformed are key aspects of its environmental behavior.

This compound possesses a high potential for bioaccumulation, as evidenced by its octanol-water partition coefficient (log Kow) of 6.0 at 25 °C europa.eu. Further analysis using the Arnot-Gobas method estimates a Bioconcentration Factor (BCF) of 682.1 thegoodscentscompany.com. Despite this high potential for accumulation, the compound's very high volatility from surface waters may lead to lower actual concentration levels in aquatic organisms europa.eu. Biotransformation is recognized as a process contributing to its removal from the environment europa.eu, but specific metabolic pathways or detailed biotransformation kinetics in biological systems are not detailed in the provided search results.

Data Tables

Table 1: Key Physicochemical and Environmental Fate Parameters for this compound

| Parameter | Value | Unit | Reference |

| Log Koc (Sorption to organic matter) | 3.1 | l/kg | europa.eu |

| Log Kow (Octanol-Water Partition Coefficient) | 6.0 | - | europa.eu |

| BCF (Arnot-Gobas method, upper trophic) | 682.1 | - | thegoodscentscompany.com |

| OH-Sensitized Photodegradation Rate Constant | 13.3961 x 10⁻¹² | cm³/(molecule*s) | europa.eu |

| Estimated Photodegradation Half-life (in air) | 28.7 | hours | europa.eu |

Table 2: Biodegradation Status of this compound

| Degradation Type | Status | Environmental Compartment | Notes | Reference |

| Ready Biodegradation | Not readily biodegradable | Soil, Water | No ready biodegradation observed; adaptation and slow biodegradation expected. | europa.eu |

| Aerobic Degradation | Slow biodegradation expected | Soil, Water | Primary removal from environment expected via atmospheric photooxidation followed by biodegradation. | europa.eu |

| Anaerobic Degradation | Slow biodegradation expected (inferred from general biodegradation) | Soil, Water | Specific data not provided; general principles of hydrocarbon degradation apply. | europa.euitrcweb.orgmdpi.com |

| Hydrolytic Stability | Stable | Water | Hydrolysis under environmental conditions can be excluded based on structural considerations. | europa.eu |

| Photolytic Stability | Susceptible to photodegradation in air (via OH radicals) | Air | Half-life of ~28.7 hours. No specific data for water/soil. | europa.eu |

Environmental Monitoring and Analytical Techniques for Detection

Detecting and quantifying this compound in environmental samples requires sensitive and specific analytical methods. Spectroscopic techniques, often coupled with separation methods, are paramount in this regard.

Several spectroscopic techniques, frequently integrated with chromatographic separation, are employed for the identification and quantification of organic compounds like this compound in environmental matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely recognized and powerful analytical method for identifying and quantifying substances within complex samples, including those from environmental sources wikipedia.orgpharmacyjournal.orgthermofisher.commdpi.comnih.gov. This technique excels at separating volatile and semi-volatile organic molecules, such as hydrocarbons, and is considered a "gold standard" for substance identification due to its high specificity wikipedia.orgthermofisher.com. GC-MS can detect trace levels of contaminants in air, water, and soil, making it suitable for environmental monitoring thermofisher.commdpi.com. The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity, particularly for quantifying specific contaminants thermofisher.com.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly effective for analyzing non-volatile and thermally unstable compounds, making it suitable for complex environmental samples like wastewater mdpi.comwikipedia.org. It is widely used for monitoring contaminants in aquatic environments where compounds may be present at low concentrations mdpi.com. Similar to GC-MS, LC-MS/MS can provide enhanced sensitivity and specificity for trace-level analysis mdpi.comchromatographyonline.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile tool for elucidating molecular structures and interactions within environmental media such as air, soil, and water researchgate.netnih.govnih.gov. It provides detailed molecular information with minimal sample pretreatment, making it highly appropriate for environmental analysis researchgate.netnih.gov. Solid-state ¹³C NMR, for instance, is valuable for characterizing the chemical composition of soil organic matter researchgate.net.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is utilized to investigate chemical properties and functional groups within samples researchgate.netmidac.com. It can be applied to the analysis of volatile organic compounds (VOCs) and is also a key technique for identifying microplastics in environmental samples midac.combwise.kr.

Hyperspectral Imaging (HSI): HSI combines spectroscopy with imaging to capture spectral data for each pixel, offering detailed insights into chemical and physical properties. This technology is valuable for real-time environmental monitoring, including water quality assessment and pollutant detection spectroscopyonline.com.

X-ray Fluorescence (XRF) Spectrometry: XRF is a well-established analytical technique for the elemental analysis of environmental samples. It offers rapid, non-destructive, and multi-elemental analysis, making it suitable for diverse environmental research applications csic.es.

Environmental fate modeling uses mathematical approaches to predict how a chemical will behave in the environment. These models rely on physicochemical properties and degradation rates to simulate transport and transformation processes.

Physicochemical Properties Influencing Fate:

Octanol-Water Partition Coefficient (Log Kow): The Log Kow for this compound is reported as 6.0 at 25°C europa.eu. This high value indicates a significant lipophilicity, suggesting a high potential for bioaccumulation in fatty tissues of organisms europa.euwikipedia.orgchemsafetypro.com. However, its high volatility can mitigate actual bioaccumulation in biota europa.eu.

Soil Adsorption Coefficient (Koc): With a Log Koc of 3.1 l/kg, this compound is expected to exhibit high sorption potential to soil and sediment organic matter europa.eu. This suggests it may not be highly mobile in soil environments.

Henry's Law Constant (HLC): The calculated Henry's Law Constant is 123,000 Pa m³/mol at 20°C europa.eu. This extremely high value signifies very high volatility from surface waters, indicating that the atmosphere is the primary compartment for this compound europa.eunih.govchemsafetypro.com.

Degradation and Removal Processes:

Atmospheric Photodegradation: this compound is primarily removed from the environment through atmospheric photooxidation. The estimated half-life due to reaction with hydroxyl radicals (OH) is approximately 28.7 hours under typical atmospheric conditions europa.eu. This process is considered the main removal pathway from the environment europa.eu.

Biodegradation: While this compound does not undergo ready biodegradation, slow biodegradation with adaptation is anticipated to occur in the environment europa.eunih.gov. It is considered a secondary removal process compared to atmospheric photooxidation europa.eu.

Hydrolysis: Hydrolysis is not expected to be a significant removal pathway for this compound under environmental conditions, based on structural considerations europa.eu.

Volatilization: Due to its high Henry's Law Constant, volatilization from water bodies is a significant process, leading to its distribution into the atmosphere europa.eunih.govchemsafetypro.com.

Modeling Approaches:

Fugacity Models: The fugacity concept provides a framework for modeling chemical distribution, transport, and reaction processes in the environment, facilitating the understanding of dynamic behaviors unipd.it.

Mackay Level I Model: This model predicts that the atmosphere is the dominant environmental compartment for this compound, accounting for approximately 99.6% of its distribution europa.eu.

Quantitative Structure-Property Relationship (QSAR) Models: QSAR models are employed to predict environmental fate parameters, such as the soil adsorption coefficient (Koc), by relating chemical structure to properties nih.gov.

常见问题

Basic Research Questions

Q. What experimental methods are recommended for synthesizing high-purity isopropylcyclohexane?

- Methodology : Use catalytic hydrogenation of isopropylbenzene (cumene) over palladium or platinum catalysts under controlled hydrogen pressure (1–3 atm) and inert conditions. Purify the product via fractional distillation, and confirm purity using gas chromatography (GC) with flame ionization detection (FID) .

- Validation : Cross-check with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the absence of unsaturated bonds and confirm structural integrity .

Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., boiling point, enthalpy)?

- Methodology : Replicate experiments under standardized conditions (e.g., ASTM D2425 for cycloparaffin analysis) and compare results with authoritative databases like NIST Chemistry WebBook .

- Data Contradiction Analysis : Statistically evaluate outliers using Grubbs' test and identify potential sources of error (e.g., impurities, calibration drift in GC/MS) .

Advanced Research Questions

Q. What computational approaches best predict the conformational equilibrium of this compound?

- Methodology : Employ quantum chemical methods (e.g., QCISD) to calculate ΔH° and ΔG° for axial-equatorial isomerization. Validate against experimental data from low-temperature NMR studies (157 K) .

- Key Findings : Axial substituents induce cyclohexane ring flattening, with entropy (ΔS°) increasing with substituent size (e.g., ΔS° = 3.5 eu for isopropyl vs. 0.2 eu for methyl) .

Q. How does this compound interact with biological systems, and what analytical techniques detect its metabolites?

- Methodology : Use Fischer 344 rat models for in vivo metabolic studies. Analyze urine and serum via liquid chromatography-mass spectrometry (LC-MS) to identify hydroxylated metabolites. Reference toxicological data from controlled oral gavage experiments .

- Safety Considerations : Document renal pathology linked to prolonged exposure, emphasizing OSHA hazard classifications (H225, H304) for lab protocols .

Q. What are the limitations of GC/MS in distinguishing this compound from structural isomers?

- Methodology : Compare fragmentation patterns (e.g., m/z 67, 69, 82, 83) using reference standards (99% purity) and optimize column selection (e.g., DB-5ms for polar cycloparaffins). Address co-elution risks via retention index libraries .

Data Presentation & Reproducibility

Q. How should researchers structure datasets for publication to ensure reproducibility?

- Guidelines : Follow Beilstein Journal standards:

- Include raw NMR/GC spectra in supplementary materials with metadata (e.g., solvent, temperature).

- Limit main text to critical data (≤5 compounds); archive large datasets in open-access repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。